molecular formula C7H6N4O2 B1370948 6-nitro-1H-indazol-4-amine CAS No. 1082041-92-6

6-nitro-1H-indazol-4-amine

Cat. No.: B1370948
CAS No.: 1082041-92-6
M. Wt: 178.15 g/mol
InChI Key: PXAQCICIBJWARO-UHFFFAOYSA-N
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Description

6-nitro-1H-indazol-4-amine is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and medicinal applications. The compound features a nitro group at the 6th position and an amine group at the 4th position on the indazole ring, making it a unique and valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-nitro-1H-indazol-4-amine can be synthesized through several methods. One common approach involves the nitration of 1H-indazole-4-amine. This process typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound often employs catalytic methods to enhance yield and purity. Transition metal-catalyzed reactions, such as those involving copper or silver catalysts, are frequently used. These methods offer advantages in terms of reaction efficiency and product selectivity .

Chemical Reactions Analysis

Types of Reactions: 6-nitro-1H-indazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, yielding 1H-indazol-4,6-diamine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-nitro-1H-indazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-nitro-1H-indazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Uniqueness: 6-nitro-1H-indazol-4-amine is unique due to the presence of both the nitro and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

6-Nitro-1H-indazol-4-amine is a member of the indazole family, which has garnered attention for its diverse biological activities. The compound's structure includes a nitro group at the 6-position and an amine group at the 4-position, contributing to its reactivity and potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N4O2. The presence of the nitro group enhances the compound's reactivity, allowing it to participate in various chemical transformations and biological interactions. Its structure facilitates electrophilic substitution reactions, making it a versatile candidate for medicinal chemistry applications.

Anticancer Properties

Research indicates that this compound acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor progression. By inhibiting IDO, this compound may enhance immune responses against tumors, positioning it as a potential therapeutic agent in cancer treatment.

A study highlighted that derivatives of 6-nitro-1H-indazole demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from low micromolar concentrations to nanomolar potency against specific targets .

Antimicrobial Activity

In vitro studies have shown that derivatives of 6-nitro-1H-indazole exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized from 6-nitro-1H-indazole were screened for their effectiveness against clinical isolates of bacteria and fungi. Results indicated promising antibacterial activity against resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant pathogens .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In vivo studies demonstrated that certain derivatives could reduce inflammation in animal models, indicating a mechanism that may involve the inhibition of pro-inflammatory cytokines or pathways .

Study 1: IDO Inhibition and Cancer Therapy

A recent study focused on the design and synthesis of a series of nitro-aryl 1H-indazole derivatives, including this compound. The structure–activity relationship (SAR) analysis revealed that modifications at the C-4 and C-6 positions significantly influenced IDO inhibition. Among tested compounds, some displayed nanomolar potency against IDO, suggesting their potential as immunotherapeutic agents in cancer treatment .

Study 2: Antimicrobial Efficacy

Another investigation synthesized a series of azetidinone derivatives from 6-nitro-1H-indazole. These compounds were evaluated for their antibacterial and antifungal activities against selected microorganisms. The results showed that several derivatives exhibited substantial antimicrobial effects, indicating their potential use as new antimicrobial agents .

Summary Table of Biological Activities

Activity Mechanism/Target IC50/Effectiveness References
AnticancerIDO InhibitionLow micromolar to nanomolar
AntibacterialVarious bacterial strainsMIC values from 62.5 µg/mL
AntifungalClinical isolates resistant to antifungalsModerate disruption of growth
Anti-inflammatoryCytokine inhibitionSignificant reduction in inflammation

Properties

IUPAC Name

6-nitro-1H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAQCICIBJWARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)C=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311487
Record name 6-Nitro-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-92-6
Record name 6-Nitro-1H-indazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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